GK718

Epigenetics HDAC Inhibition Chemical Probe

Pan-HDAC inhibitors obscure isoform-specific functions, complicating epigenetic research. GK718 (CAS 3032392-65-4) is a selective HDAC1/3 inhibitor (IC50: 259/139 nM) that spares HDAC2/6/10, enabling unambiguous attribution of biological effects. • In vivo: reduces Col1a1, fibrotic masses, and collagen in bleomycin-induced pulmonary fibrosis model • Antiproliferative: IC50 6 μM (A549), 3.1 μM (SF-268) • ≥98% purity; ambient shipping.

Molecular Formula C26H30Cl2N4O3
Molecular Weight 517.4 g/mol
Cat. No. B12367889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGK718
Molecular FormulaC26H30Cl2N4O3
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N.Cl.Cl
InChIInChI=1S/C26H28N4O3.2ClH/c27-22-4-1-2-5-23(22)30-25(31)20-11-7-19(8-12-20)17-33-21-13-9-18(10-14-21)16-29-26(32)24-6-3-15-28-24;;/h1-2,4-5,7-14,24,28H,3,6,15-17,27H2,(H,29,32)(H,30,31);2*1H/t24-;;/m1../s1
InChIKeyUFARUDAPUKLDQM-PPLJNSMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GK718 (21b): Selective HDAC1/3 Inhibitor


GK718, also identified as compound 21b, is a novel histone deacetylase (HDAC) inhibitor of the N-(2-aminophenyl)-benzamide class [1]. It functions as a selective inhibitor of HDAC1 and HDAC3, with reported IC50 values of 259 nM and 139 nM, respectively [2]. Characterized in a 2023 study, GK718 demonstrates both in vitro antiproliferative activity against cancer cell lines and in vivo efficacy in a murine model of bleomycin-induced pulmonary fibrosis, marking it as a specialized tool for studying class I HDAC-related pathophysiology [1].

Workflow Class I HDAC pathway inhibition studies
Selectivity HDAC1/3-selective over HDAC2/6/10
Model Context Reported antiproliferative and antifibrotic model-response

GK718 Selectivity vs Pan-HDAC Inhibitors


The class I HDAC family (HDAC1, 2, 3, and 8) plays diverse and often opposing roles in cellular processes like proliferation, differentiation, and fibrosis. GK718's specific inhibition profile (HDAC1 IC50=259 nM, HDAC3 IC50=139 nM) offers a level of selectivity distinct from other widely used HDAC inhibitors [1][2]. For instance, the approved benzamide drug chidamide potently inhibits HDAC1, 2, 3, and 10 with varying potencies , while the hydroxamic acid vorinostat (SAHA) acts as a potent but non-selective pan-HDAC inhibitor . Substituting GK718 with a pan-inhibitor would obscure isoform-specific contributions to biological outcomes, whereas using a more potent but less selective compound could introduce confounding effects from off-target inhibition of other HDACs. Therefore, for experiments requiring targeted inhibition of HDAC1/3 without strong activity on HDAC2 or HDAC6, GK718 is a non-substitutable chemical probe.

GK718 (selective HDAC1/3)
Broad-spectrum or pan-HDAC inhibitor
HDAC1/3-selective profile; avoids strong HDAC2/6 blockade
Potent HDAC2/6/10 inhibition may confound isoform attribution
Moderate HDAC1 potency supports pathway-specific dissection
Higher pan-inhibition potency can mask HDAC1/3-dependent biology

GK718 Comparative Evidence


HDAC1 Inhibition: Comparison with Chidamide and Vorinostat

GK718 inhibits HDAC1 with an IC50 of 259 nM [1][2]. This is in contrast to the clinically approved benzamide HDAC inhibitor chidamide, which is a more potent inhibitor of HDAC1 (IC50 = 95 nM) , and the hydroxamic acid-based pan-inhibitor vorinostat, which is a significantly more potent, non-selective HDAC1 inhibitor (IC50 ≈ 10-55 nM) [3]. GK718's moderate potency against HDAC1, combined with its selectivity over HDAC2, provides a unique tool for dissecting HDAC1/3-specific biology without the confounding effects of strong HDAC2 or HDAC6 inhibition seen with comparators.

HDAC1 Inhibition IC₅₀
Reported
259 nM
vs Chidamide 95 nM · Vorinostat 10–55 nM
Selective inhibition without HDAC2/6 blockade context
Cross-study comparable; moderate potency aids isoform dissection
Epigenetics HDAC Inhibition Chemical Probe

HDAC3 Inhibition Selectivity vs Chidamide

A defining feature of GK718 is its potent inhibition of HDAC3 with an IC50 of 139 nM [1][2]. While chidamide is a potent HDAC inhibitor overall, its reported IC50 for HDAC3 varies (commonly cited as 67 nM or 277 nM depending on assay conditions) . The key distinction is GK718's pronounced selectivity for HDAC3 over HDAC2 (no reported activity), in contrast to chidamide, which potently inhibits HDAC2 (IC50 = 160 nM) and HDAC10 . The pan-inhibitor vorinostat also potently inhibits HDAC3 (IC50 = 20-47 nM) but lacks isoform selectivity .

HDAC3 Inhibition IC₅₀
Reported
139 nM
Selective over HDAC2; comparator has HDAC2/10 activity
Isoform-selectivity context for HDAC1/3 biology
Selectivity supports pathway-specific attribution studies
Epigenetics HDAC Inhibition Isoform Selectivity

Cancer Cell Antiproliferative Activity vs Chidamide

In cell-based assays, GK718 (tested as compound 21b) exhibited antiproliferative activity against the human non-small cell lung cancer cell line A549 with an IC50 of 6 µM [1][2]. This can be compared to the performance of the approved HDAC inhibitor chidamide, which shows an IC50 of approximately 9.07 µM in the same A549 cell line [3]. While the difference is modest, it demonstrates that GK718 achieves comparable or slightly superior cellular efficacy to chidamide in this model, despite its lower potency on isolated HDAC1 and HDAC3 enzymes. Against the SF-268 glioblastoma cell line, GK718 demonstrated an IC50 of 3.1 µM [1][2].

A549 Antiproliferative IC₅₀
Reported
6.0 µM
Chidamide 9.07 µM in same model; SF-268 IC₅₀ 3.1 µM
Cell-model endpoint context; supports antiproliferative screening
MTT assay, 72 h; comparable cellular activity despite lower enzyme potency
Cancer Research Cell Proliferation In Vitro Pharmacology

In Vivo Antifibrotic Comparison vs GK444

GK718 was evaluated in a mouse model of bleomycin-induced pulmonary fibrosis on a preventative dosing schedule. The compound demonstrated significant antifibrotic efficacy, reducing key markers of fibrosis such as Col1a1 expression, fibrotic masses, and collagen deposition [1][2]. In the same study, a structurally related analog, GK444 (compound 2), was also tested and showed similar antifibrotic effects in this model [1][2]. This head-to-head comparison within the primary literature validates that the N-(2-aminophenyl)-benzamide scaffold of GK718 is effective in vivo for this indication and provides a direct benchmark against a closely related compound.

In Vivo Antifibrotic Response
Head-to-head
Reported reduction
GK718 vs GK444 analog in bleomycin mouse model
Antifibrotic model-response context
Comparable to scaffold analog; preventative dosing schedule
Pulmonary Fibrosis In Vivo Pharmacology Antifibrotic Therapy

GK718 Application Scenarios


HDAC1/3 Epigenetic Regulation in Cancer Biology

Employ GK718 to investigate the functional consequences of selectively inhibiting HDAC1 and HDAC3, without impacting HDAC2, HDAC6, or HDAC10. This is critical for gene expression studies where the goal is to attribute changes in histone acetylation or transcriptional programs specifically to HDAC1/3 activity. Use chidamide or vorinostat as controls for broader class I/IIb or pan-HDAC inhibition, respectively, to highlight the unique signature of GK718 [1].

Antifibrotic Mechanisms in Lung Fibrosis Models

Utilize GK718 in vivo to explore the therapeutic potential of HDAC1/3 inhibition in pulmonary fibrosis. Its validated efficacy in the bleomycin-induced mouse model [1] makes it a suitable positive control or tool compound for testing new hypotheses about epigenetic regulation of fibroblast activation and extracellular matrix deposition. Compare its effects directly with its analog GK444 to study structure-activity relationships related to antifibrotic activity [1].

Antiproliferative Profiling in Cancer Cell Panels

Incorporate GK718 into cell viability screening panels against cancer cell lines such as A549 (lung) and SF-268 (glioblastoma) where it has demonstrated IC50 values in the low micromolar range [2]. This allows for comparative assessment of its growth-inhibitory effects against other HDAC inhibitors like chidamide in the same models, aiding in the identification of cancer types that may be particularly sensitive to HDAC1/3-selective inhibition [3].

Chemical Probe for HDAC1/3 Target Validation

Use GK718 as a chemical probe in studies aimed at validating HDAC1 and HDAC3 as therapeutic targets in diseases where their overexpression or aberrant activity is implicated. The compound's selectivity profile [1] helps minimize off-target effects common with pan-HDAC inhibitors, leading to cleaner and more interpretable results in phenotypic assays and pathway analysis.

Application
Selection Property
Validation Focus
HDAC1/3 pathway studies in cancer biology
HDAC1/3 selectivity over HDAC2/6/10
Histone acetylation and gene expression endpoint analysis
Pulmonary fibrosis model research
In vivo antifibrotic model-response activity
Fibrosis marker reduction and collagen deposition monitoring
Cancer cell antiproliferative screening
Cell viability assay context in lung and glioblastoma models
IC₅₀ benchmarking against other HDAC inhibitors in same model
HDAC1/3 target engagement and chemical probe
Selectivity window and off-target minimization
Phenotypic assay readouts with clean isoform attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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